1,7-Dioxacycloheptadecan-8-one

Description

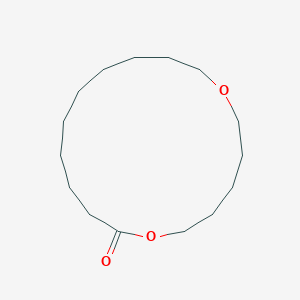

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,7-dioxacycloheptadecan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c16-15-11-7-4-2-1-3-5-8-12-17-13-9-6-10-14-18-15/h1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEIDVFLAWJKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC(=O)OCCCCCOCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052023 | |

| Record name | 1,7-Dioxacycloheptadecan-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3391-83-1 | |

| Record name | 1,7-Dioxacycloheptadecan-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3391-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dioxacycloheptadecan-8-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Dioxacycloheptadecan-8-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,7-Dioxacycloheptadecan-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-oxahexadecan-16-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 1,7 Dioxacycloheptadecan 8 One

Ring-Opening and Ring-Closing Transformations

The ability to both form and break the large ring of 1,7-Dioxacycloheptadecan-8-one is fundamental to its synthesis and potential applications in polymer chemistry.

Ring-Closing Transformations: Ring-closing metathesis (RCM) has become a revolutionary and powerful strategy for the synthesis of macrocycles, including large-ring lactones. nih.govwikipedia.org This method involves the intramolecular reaction of a diene precursor in the presence of a metal catalyst, typically based on ruthenium or molybdenum, to form a cyclic alkene with the elimination of a small volatile alkene like ethylene. wikipedia.orgorganic-chemistry.org The synthesis of this compound and its analogs can be achieved through lactonization or RCM, highlighting the importance of ring-closing reactions in manufacturing this compound. ontosight.ai The general strategy often involves assembling a linear precursor containing the necessary ester and two terminal alkene functionalities, which then undergoes cyclization. nih.gov The choice of catalyst and reaction conditions, such as high dilution, is critical to favor the intramolecular ring-closing over intermolecular oligomerization, especially in the formation of large rings. nih.govwikipedia.org

Ring-Opening Transformations: The ester linkage in this compound allows for ring-opening reactions, most notably ring-opening polymerization (ROP). ROP of cyclic esters is a major route to producing biodegradable and biocompatible polyesters. frontiersin.org This process can be initiated by various catalysts, including organometallic compounds and organic bases. frontiersin.orgrsc.org While studies specifically detailing the ROP of this compound are not extensively published, the principles are well-established for other macrocyclic lactones. The reaction involves the nucleophilic attack on the carbonyl carbon of the lactone, leading to the cleavage of the acyl-oxygen bond and the propagation of a polymer chain.

For instance, the ROP of rac-lactide, a smaller cyclic ester, can be effectively catalyzed by binary systems such as ureas and alkoxides, demonstrating high speed and control over the resulting polymer's properties. frontiersin.org Such systems highlight the potential for precise control over polymerization, which could be applicable to larger lactones like this compound. Furthermore, novel methods like Michael addition–elimination ring-opening polymerization (MAEROP) have been developed for cyclic monomers, expanding the toolkit for creating functional polymers from ring systems. nih.gov

| Transformation Type | Reaction | Description | Key Findings/Catalysts | Citations |

| Ring-Closing | Ring-Closing Metathesis (RCM) | Intramolecular cyclization of a diene precursor to form the macrocyclic ring. | A primary method for synthesizing macrocyclic lactones. Ruthenium (e.g., Grubbs catalysts) and Molybdenum complexes are common catalysts. | ontosight.ainih.govwikipedia.orgorganic-chemistry.org |

| Ring-Opening | Ring-Opening Polymerization (ROP) | Catalytic opening of the lactone ring to form a linear polyester. | A versatile method for creating biodegradable polymers. Catalysts include alkoxides and organobase systems. | frontiersin.orgrsc.org |

| Ring-Opening | Hydrolysis | Cleavage of the ester bond by water to yield the parent hydroxy acid (16-Hydroxy-11-oxahexadecanoic acid). | A fundamental reaction for esters, typically catalyzed by acid or base. | nih.gov |

Functional Group Interconversions within the Macrocyclic Scaffold

Modifying the lactone functional group without cleaving the macrocyclic ring represents a key strategy for accessing related structures with different properties. These functional group interconversions allow for the synthesis of a broader range of macrocyclic compounds from a common precursor. thieme-connect.desolubilityofthings.com

One of the most fundamental interconversions is the reduction of the ester group. Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the lactone in this compound can be converted to the corresponding diol, 11-oxa-1,16-hexadecanediol. This transformation replaces the carbonyl group with a primary alcohol, significantly altering the molecule's polarity and hydrogen-bonding capabilities.

Another important transformation is the conversion of the lactone to a lactam (a cyclic amide). This can be achieved through methods developed for converting esters to amides, for example, by using aminolysis or reagents derived from trimethylaluminum (B3029685) and an amine hydrochloride. researchgate.net This reaction would replace the endocyclic ester oxygen with a nitrogen atom, potentially introducing a site for further derivatization if a primary amine is used. The resulting macrocyclic lactams could exhibit distinct biological activities and conformational preferences compared to the parent lactone. researchgate.net

| Starting Group | Target Group | Reaction | Reagents | Citations |

| Lactone (Ester) | Diol | Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) | solubilityofthings.com |

| Lactone (Ester) | Lactam (Amide) | Aminolysis/Amidation | Ammonia or primary amines, potentially with catalysts like dimethylaluminum chloride. | researchgate.net |

Derivatization Reactions for Structure-Property Modulation

Derivatization of the this compound scaffold by adding substituents is a powerful method to modulate its properties, particularly its olfactory characteristics. google.com The parent compound is known for its use as a fragrance ingredient with a musk-like scent. made-in-china.comthegoodscentscompany.com Research has shown that introducing simple alkyl groups, such as methyl groups, at specific positions on the macrocyclic ring can fine-tune the odor profile. google.com

A patented synthesis route allows for the economic production of 4-methyl and 4,4-dimethyl substituted 1,7-dioxacycloalkan-8-ones. google.com These derivatives have been found to possess distinct and valuable odorant properties, contributing sweet, powdery, and musk-like notes that are highly sought after in the fragrance industry. For example, the introduction of a methyl group can enhance certain tonalites of the musk scent, making the resulting compound a more effective substitute for traditional nitromusks. google.com

This principle of structure-property modulation is also central to the study of biologically active macrocycles. For other classes of macrocyclic lactones, such as avermectins, minor structural modifications to the macrocyclic ring or its substituents can lead to significant changes in their anthelmintic activity. nih.gov Although this compound is primarily recognized as a fragrance, these studies underscore the general principle that derivatization is a key strategy for tuning the function of macrocyclic compounds.

| Compound | Substitution Pattern | Observed Property Modulation (Odor) | Citations |

| This compound | Unsubstituted | Base compound with musk-like, powdery scent. | thegoodscentscompany.comperflavory.com |

| 4-Methyl-1,7-dioxacycloalkan-8-ones | Single methyl group at C-4 | Confers specific musk notes, provides sweetish-powdery effects. | google.com |

| 4,4-Dimethyl-1,7-dioxacycloalkan-8-ones | Gem-dimethyl group at C-4 | Used as odorant compounds with distinct fragrance profiles. | google.com |

Advanced Spectroscopic and Analytical Characterization of 1,7 Dioxacycloheptadecan 8 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical technique that provides information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise structure of 1,7-Dioxacycloheptadecan-8-one can be determined.

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons present in a molecule and their immediate chemical environment. In this compound, the ¹H NMR spectrum would exhibit characteristic signals for the methylene (B1212753) protons adjacent to the ether and ester functionalities, as well as the other methylene groups within the macrocyclic ring. The protons closer to the electron-withdrawing oxygen atoms of the ether and ester groups are expected to be deshielded and thus appear at a higher chemical shift (downfield) compared to the other methylene protons in the aliphatic chain. libretexts.org

A hypothetical ¹H NMR data table for this compound is presented below. The exact chemical shifts can vary depending on the solvent and experimental conditions. sigmaaldrich.comresearchgate.net

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -O-CH ₂- (C6, C17) | 4.1 - 4.3 | Triplet (t) | 6.5 - 7.5 |

| -C(=O)-O-CH ₂- (C9) | 3.5 - 3.7 | Triplet (t) | 6.5 - 7.5 |

| -CH ₂-C(=O)- (C2) | 2.2 - 2.4 | Triplet (t) | 7.0 - 8.0 |

| -(CH₂)n- (other ring CH₂) | 1.2 - 1.7 | Multiplet (m) | - |

This table is generated based on typical values for similar functional groups and does not represent experimentally verified data for this specific compound.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. savemyexams.com Each chemically non-equivalent carbon atom gives a distinct signal. libretexts.org For this compound, the carbonyl carbon of the ester group is expected to have the largest chemical shift, typically in the range of 170-180 ppm. libretexts.org The carbons bonded to the ether and ester oxygens will also be significantly downfield compared to the other aliphatic carbons in the ring. libretexts.orgchemguide.co.uk

A representative ¹³C NMR data table is shown below.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| C =O (C8) | 170 - 180 |

| -C H₂-O-C=O (C9) | 60 - 70 |

| -O-C H₂- (C6, C17) | 65 - 75 |

| -C H₂-C=O (C2) | 30 - 40 |

| -(CH₂)n- (other ring CH₂) | 20 - 30 |

This table is generated based on typical values for similar functional groups and does not represent experimentally verified data for this specific compound.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule. acs.orgtandfonline.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edusdsu.edu For this compound, COSY would show correlations between adjacent methylene groups, allowing for the tracing of the carbon chain throughout the macrocycle. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu By combining the information from ¹H and ¹³C NMR spectra, HSQC allows for the direct assignment of a proton's signal to its attached carbon. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for connecting different spin systems separated by heteroatoms (like the ether and ester linkages). github.io For instance, correlations from the protons on C9 and C2 to the carbonyl carbon C8 would confirm the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edu For a large macrocycle like this compound, NOESY can provide valuable information about the molecule's three-dimensional conformation in solution.

The combined application of these 2D NMR techniques allows for a comprehensive and detailed structural elucidation of this compound. acs.orgtandfonline.comnih.gov

¹³C NMR Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. amegroups.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. acs.orgtandfonline.com

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. savemyexams.com This high accuracy allows for the determination of the exact molecular formula of a compound. For this compound, with a molecular formula of C₁₅H₂₈O₃, the expected monoisotopic mass is 256.2038. nih.gov HRMS can confirm this precise mass, distinguishing it from other compounds that might have the same nominal mass but different elemental compositions. savemyexams.com

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₈O₃ | nih.gov |

| Molecular Weight | 256.386 g/mol | sielc.com |

| Exact Mass | 256.20384475 Da | nih.gov |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical MS/MS experiment, the molecular ion of this compound would be selected in the first mass analyzer, fragmented through collision with an inert gas, and the resulting fragment ions would be analyzed in a second mass analyzer. The fragmentation pattern provides valuable information about the structure of the molecule. For a macrocyclic lactone like this compound, characteristic fragmentation pathways would involve cleavages at the ester and ether linkages, as well as fragmentation of the aliphatic chain. Analysis of these fragments helps to confirm the connectivity and the presence of the key functional groups within the macrocyclic ring.

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular vibrations within this compound, allowing for the definitive identification of its key functional groups.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the presence of an ester and an ether functional group within its macrocyclic structure gives rise to characteristic absorption bands. The FTIR spectrum is instrumental in confirming the compound's identity and is often used in conjunction with other analytical methods for complete characterization. tandfonline.comgoogleapis.comnih.gov

Key functional group vibrations for lactones and ethers are well-established. The most prominent peak in the FTIR spectrum of a macrocyclic lactone like this compound is the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1730-1750 cm⁻¹. Another significant region is the C-O stretching vibrations of the ester and ether linkages, which are expected to produce strong bands in the 1000-1300 cm⁻¹ range. The spectrum would also show C-H stretching vibrations from the alkane chain just below 3000 cm⁻¹.

Table 1: Postulated FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2925 and ~2855 | C-H Asymmetric and Symmetric Stretching | Alkane Chain (CH₂) |

| ~1735 | C=O Stretching | Ester (Lactone) |

| ~1250 | C-O Stretching (acyl-oxygen) | Ester (Lactone) |

Note: The exact peak positions can vary slightly depending on the sample preparation and the physical state of the compound.

Raman spectroscopy offers complementary information to FTIR, as it detects vibrations that result in a change in the polarizability of the molecule. acs.org While FTIR is particularly sensitive to polar bonds like carbonyls, Raman spectroscopy is well-suited for analyzing the non-polar hydrocarbon backbone of the macrocycle. acs.org For this compound, Raman spectroscopy can provide detailed insights into the conformational structure of the long alkane chain. nih.gov

The C-H stretching and bending modes of the methylene groups in the macrocyclic ring are expected to be strong in the Raman spectrum. The C-C stretching vibrations within the ring also give rise to characteristic Raman signals. While the C=O stretch is also Raman active, it is typically weaker than in the IR spectrum. The ether C-O-C symmetric stretch may also be observed. The complementary nature of FTIR and Raman spectroscopy provides a more complete vibrational profile of the molecule. kurouskilab.comacs.org

Table 2: Anticipated Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2925 and ~2855 | C-H Asymmetric and Symmetric Stretching | Alkane Chain (CH₂) |

| ~1440 | CH₂ Scissoring/Bending | Alkane Chain (CH₂) |

| ~1296 | CH₂ Twisting | Alkane Chain (CH₂) |

| ~1130 and ~1060 | C-C Skeletal Stretching | Alkane Chain |

Fourier Transform Infrared (FTIR) Spectroscopy

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for determining the purity of this compound and for separating it from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed.

HPLC is a cornerstone technique for the analysis of macrocyclic lactones. nih.govchromatographyonline.com It is particularly useful for purity assessment and can be scaled up for preparative separation to isolate impurities. sielc.com For this compound, reversed-phase HPLC (RP-HPLC) is a common approach. sielc.com

A typical RP-HPLC method for this compound would utilize a C18 or a specialized reverse-phase column like Newcrom R1. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid, such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation is based on the differential partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. The purity of the sample can be determined by the area of the main peak relative to any impurity peaks.

Table 3: Example HPLC Conditions for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 or Newcrom C18 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric or formic acid | sielc.com |

| Detection | UV, Mass Spectrometry (MS) | sielc.comsigmaaldrich.com |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like this compound. googleapis.comphcogj.com It is widely used for the identification and quantification of this compound, even at trace levels. notulaebotanicae.ro

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. chromatographyonline.com As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound. nih.gov The fragmentation of macrocyclic lactones often involves characteristic losses related to the ester and ether functionalities and cleavage of the macrocyclic ring. nih.govtandfonline.com

Table 4: Key GC-MS Parameters and Expected Fragmentation for this compound

| Parameter | Description |

|---|---|

| GC Column | Typically a non-polar or medium-polarity column (e.g., HP-5MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (M⁺) | m/z 256 |

| Key Fragment Ions | Fragments resulting from the cleavage of the ester and ether linkages, and rearrangements of the hydrocarbon chain. |

Note: The mass spectrum for this compound is available in public databases such as the one from the National Institute of Standards and Technology (NIST).

High-Performance Liquid Chromatography (HPLC) Methodologies

Surface-Sensitive Spectroscopies and Their Relevance to Macrocyclic Interactions

The interaction of macrocycles with surfaces is a critical area of research, with implications for catalysis, sensor development, and materials science. Surface-sensitive spectroscopic techniques are employed to study these interactions at the molecular level.

While specific studies on this compound using these advanced techniques are not widely published, the principles can be inferred from research on other macrocyclic compounds. Techniques such as Infrared Reflection-Absorption Spectroscopy (IRRAS) and Surface-Enhanced Raman Spectroscopy (SERS) are particularly relevant. researchgate.netuchile.cl

IRRAS can provide information about the orientation of adsorbed molecules on a metal surface by analyzing the absorption of infrared light. researchgate.netuchile.cl SERS, which involves adsorbing molecules onto a roughened metal surface (typically silver or gold), can dramatically enhance the Raman signal, allowing for the detection of even a single molecule. uchile.cl These methods could be used to investigate how this compound orients itself on different substrates and how its conformation might change upon adsorption.

Furthermore, Hirshfeld surface analysis, a computational method often used in conjunction with X-ray crystallography data, can be employed to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org This analysis is crucial for understanding the packing of macrocycles in the solid state and the nature of the non-covalent forces that govern their assembly. rsc.orgasianpubs.org For this compound, this could reveal how individual molecules interact with each other through van der Waals forces.

Computational Chemistry and Molecular Modeling Investigations of 1,7 Dioxacycloheptadecan 8 One

Conformational Analysis and Energy Minimization

Due to its 17-membered macrocyclic ring, 1,7-Dioxacycloheptadecan-8-one possesses significant conformational flexibility. Conformational analysis is a critical computational step to identify the three-dimensional arrangements (conformers) of the molecule that are energetically stable.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, which solve approximations of the Schrödinger equation, provide detailed information about a molecule's electronic structure. github.io These methods are used to understand reactivity, spectroscopic properties, and intermolecular forces. rsc.org

For this compound, methods like Density Functional Theory (DFT) or Hartree-Fock (HF) theory could be used to calculate fundamental electronic properties. github.io Key insights from these calculations would include:

Electron Distribution and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The oxygen atoms of the ether and ester groups are expected to be regions of negative potential, making them sites for electrophilic attack or hydrogen bond acceptance.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

While specific quantum chemical studies on this compound are not prevalent in publicly available literature, these computational techniques are standard for characterizing such molecules. rsc.orgyukiozaki.com

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the molecule's dynamic behavior. nih.govarxiv.org An MD simulation for this compound would involve placing the molecule, often in a simulated solvent like water or an organic solvent, and calculating the forces between atoms and the resulting motions at a given temperature and pressure.

These simulations can reveal:

Conformational Fluctuations: How the molecule transitions between different low-energy conformations in solution.

Solvation Effects: How the surrounding solvent molecules arrange themselves around the solute and influence its shape and flexibility.

Interactions with other molecules: Simulating the compound with a biological target, like a protein, can show how it might bind and the stability of the resulting complex over time. nih.gov

MD simulations offer a bridge between static structural models and real-world dynamic behavior, which is essential for understanding how the molecule functions, for example, within a complex fragrance mixture or in a biological system. arxiv.org

Prediction of Molecular Descriptors (e.g., LogP, Collision Cross Section)

Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. They are widely used in computational chemistry and cheminformatics to predict a compound's behavior and properties. Several key descriptors for this compound have been calculated using various predictive models. nih.gov

The octanol-water partition coefficient (LogP) is a critical descriptor for predicting a substance's solubility, membrane permeability, and general drug-likeness. nih.gov A higher LogP value indicates greater lipophilicity (preference for fatty or non-polar environments). For this compound, predicted LogP values vary slightly depending on the algorithm used, but consistently point to a lipophilic character. nih.govthegoodscentscompany.comsielc.com

The Collision Cross Section (CCS) is a measure of the molecule's size and shape in the gas phase. mdpi.com It is an increasingly important parameter for identifying compounds in analytical techniques like ion mobility-mass spectrometry (IM-MS), as it provides an additional dimension of separation and characterization beyond mass and retention time. rsc.orgshen-lab.org While experimentally measured CCS values are limited, they can be predicted with reasonable accuracy using machine learning models trained on known data or other computational methods. mdpi.comnih.gov A predicted CCS value for this molecule would aid in its unambiguous identification in complex sample matrices.

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C15H28O3 | nih.govepa.gov |

| Molecular Weight | 256.38 g/mol | nih.gov |

| XLogP3-AA (LogP) | 4 | nih.gov |

| LogP (o/w) (estimated) | 3.531 | thegoodscentscompany.com |

| LogP (predicted) | 3.42 | sielc.com |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 9 | nih.gov |

In Silico Screening and Virtual Ligand Docking for Mechanistic Hypothesis Generation

In silico screening and virtual ligand docking are computational techniques used to predict how a small molecule (a ligand), such as this compound, might bind to a macromolecular target, which is typically a protein. mdpi.com These methods are fundamental in drug discovery and can be used to generate hypotheses about a molecule's mechanism of action. als-journal.com

The process involves:

Target Selection: A protein structure, often obtained from a database like the Protein Data Bank (PDB), is chosen as the target. als-journal.com For a fragrance molecule like this compound, logical targets for hypothesis generation could include olfactory receptors.

Ligand Preparation: The 3D structure of the ligand is generated and optimized.

Docking Simulation: A docking program (e.g., AutoDock Vina) systematically samples a vast number of orientations and conformations of the ligand within the protein's binding site. plos.orgnih.gov

Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores represent the most likely binding modes. plos.org

While no specific docking studies featuring this compound are currently published, this methodology could be applied to screen it against a panel of olfactory receptors to hypothesize which ones it might activate to produce its characteristic musk scent. This approach allows researchers to move from a known property (odor) to a testable mechanistic hypothesis (receptor activation) without immediate, extensive experimental work. mdpi.com

Structure Activity Relationship Sar Studies and Mechanistic Insights

Correlating Structural Motifs with Biological Activity in Non-Clinical Models

The biological activities of 1,7-Dioxacycloheptadecan-8-one and its analogs are intrinsically linked to their structural features. As a macrocyclic lactone, its large ring structure and the presence of ether and ester functional groups are key determinants of its interactions with biological systems. cymitquimica.comospar.org The lipophilic nature conferred by the long carbon chain is a significant factor in its potential mechanisms of action, particularly in antimicrobial contexts. mdpi.com

While studies specifically on this compound are limited, the broader class of macrocyclic lactones, to which it belongs, exhibits significant antimicrobial properties. nih.govsgul.ac.uk A primary mechanism of action for many antimicrobial compounds with high lipophilicity, such as terpenoids and certain antimicrobial peptides, is the disruption of the bacterial cell membrane. mdpi.complos.orgmdpi.com These molecules can compromise the integrity of the phospholipid bilayer, leading to the leakage of essential intracellular contents and ultimately causing cell death. plos.orgmdpi.com This membrane-active mechanism is considered a promising strategy for developing new antimicrobials, as it is metabolically costly for bacteria to develop resistance by altering their membrane structure. plos.org

Research on related macrocyclic lactones supports this view. For instance, a family of 24-membered macrocyclic lactones known as bacvalactones, isolated from Bacillus amyloliquefaciens, demonstrated potent bactericidal activity against several drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VREfs). nih.gov The mechanism is believed to involve interactions with the cell membrane, facilitated by the lipophilic nature of the macrocycle. nih.gov Other macrocyclic lactones, such as the avermectins, have been shown to target the cell envelope. Selamectin (B66261), an avermectin, was found to be more effective against mutants of M. tuberculosis with mutations in DprE1, an enzyme crucial for the synthesis of the mycobacterial cell wall component, arabinogalactan (B145846). researchgate.net

| Compound/Class | Pathogen(s) | Observed Activity | Potential Mechanism |

|---|---|---|---|

| Bacvalactones (24-membered macrocyclic lactones) | MRSA, VREfs, Pseudomonas aeruginosa, Klebsiella pneumonia | Bactericidal activity with MIC ≤ 3.0 μg/mL. nih.gov | Membrane disruption; Inhibition of peptide deformylase. nih.gov |

| Milbemycin oxime | Various nontuberculous mycobacteria (NTM) including Mycobacteroides abscessus | Broad-spectrum activity with MIC < 8 mg/L; bactericidal and sterilizing activity. sgul.ac.uk | Not fully elucidated, but shares structural features with membrane-active lactones. sgul.ac.uk |

| Selamectin (Avermectin) | Mycobacterium tuberculosis | Effective against M. tuberculosis. researchgate.net | Inhibition of DprE1, an enzyme in cell wall synthesis. researchgate.net |

The anti-inflammatory effects of compounds structurally related to this compound often involve the modulation of key signaling pathways that regulate the inflammatory response. xiahepublishing.comnih.gov Although direct evidence for this compound is not available, studies on other natural products provide insight into plausible mechanisms.

A central pathway in inflammation is the nuclear factor kappa B (NF-κB) signaling pathway, which controls the expression of numerous pro-inflammatory genes. xiahepublishing.comnih.gov Tabersonine, a terpenoid indole (B1671886) alkaloid, has been shown to exert anti-inflammatory effects by inactivating the NF-κB pathway. xiahepublishing.com Similarly, gingerols may mitigate inflammation by inhibiting NF-κB signaling. preprints.org Another critical pathway is the PI3K-AKT signaling cascade, which is involved in cellular processes including inflammation. xiahepublishing.com Tabersonine's anti-inflammatory action is also attributed to its inhibition of the PI3K-AKT pathway. xiahepublishing.com

Furthermore, enzymes like cyclooxygenases (COX-1 and COX-2) are primary targets for anti-inflammatory drugs as they are responsible for producing prostaglandins, which are key inflammatory mediators. nih.govfrontiersin.org Thymol, a natural monoterpene phenol, is thought to exert its anti-inflammatory effects by inhibiting both COX-1 and COX-2 enzymes. frontiersin.org Apocynin, an inhibitor of NADPH oxidase, reduces inflammation by preventing the activation of redox-sensitive transcription factors like NF-κB and AP-1 and by activating the Nrf2/HO-1 anti-inflammatory pathway. nih.govplos.org

| Compound/Class | Modulated Pathway | Effect |

|---|---|---|

| Tabersonine (Indole alkaloid) | NF-κB, P38/MK2, PI3K-AKT. xiahepublishing.com | Inhibition/Inactivation, leading to reduced inflammation. xiahepublishing.com |

| Apocynin | NADPH oxidase, NF-κB, AP-1, Nrf2/HO-1. nih.govplos.org | Inhibition of pro-inflammatory pathways and activation of anti-inflammatory pathways. nih.govplos.org |

| Gingerols | Protein kinase B (Akt), NF-κB, COX enzymes. preprints.org | Inhibition, leading to reduced pro-inflammatory cytokines. preprints.org |

| Thymol | COX-1 and COX-2. frontiersin.org | Inhibition, reducing prostaglandin (B15479496) synthesis. frontiersin.org |

| Fibrates | PPARα and PPARγ. mdpi.com | Activation, leading to anti-inflammatory effects. mdpi.com |

While this compound itself is not primarily studied for antiviral activity, structurally related analogs from other chemical classes have shown promise as inhibitors of critical viral enzymes. nih.govunica.it Viral ribonucleases, which are essential for viral replication, are key targets for antiviral drug development. nih.govunica.it

Recent studies have focused on analogs of the catechol derivative dynasore (B607235). nih.govunica.it A novel nitrocatechol compound from this family demonstrated strong inhibitory effects against two viral ribonucleases: HIV-1 ribonuclease H (RNase H) and the 3'-to-5' exoribonuclease (ExoN) of SARS-CoV-2 nsp14. nih.govunica.it Structure-activity relationship analyses revealed that the catechol scaffold is a crucial feature for potent inhibition of HIV-1 RNase H. unica.it This compound was also shown to inhibit SARS-CoV-2 replication without exhibiting toxicity to human lung cells, marking it as a potential lead for developing new antiviral agents. nih.govunica.it Other classes of compounds, such as quinazoline (B50416) and isoquinoline (B145761) analogs, have also been investigated as dual inhibitors of HIV-1 reverse transcriptase (RT) RNase H and integrase (IN), another key enzyme in the HIV lifecycle. brieflands.com

| Analog Class | Viral Target Enzyme | Virus | Observed Effect |

|---|---|---|---|

| Catechol derivatives (e.g., Dynasore analogs) | RNase H. nih.govunica.it | HIV-1 | Strong inhibition. unica.it |

| Catechol derivatives (e.g., Dynasore analogs) | nsp14 3'-to-5' exoribonuclease (ExoN). nih.govunica.it | SARS-CoV-2 | Strong inhibition of ExoN activity and viral replication. nih.govunica.it |

| Quinazoline analogs | RNase H and Integrase (IN). brieflands.com | HIV-1 | Dual inhibitory action. brieflands.com |

| Isoquinoline analogs | RNase H and Integrase (IN). brieflands.com | HIV-1 | Moderate effect against RNase H with selective integrase inhibition. brieflands.com |

Anti-inflammatory Modulatory Pathways

Identification of Molecular Targets and Binding Interactions

The biological effects of this compound and its analogs are initiated by their binding to specific molecular targets. For the broader class of macrocyclic lactones, these targets are diverse and activity-dependent.

In the context of antimicrobial action, docking studies with bacvalactones identified the Staphylococcus aureus peptide deformylase (SaPDF) as a likely molecular target. nih.gov The binding scores suggested a strong interaction, supporting their observed in-vitro bioactivity. nih.gov For the antiparasitic avermectins, the primary target in invertebrates is the glutamate-gated chloride (GluCl) channel. huveta.hu Their binding causes channel opening, leading to ion influx, hyperpolarization, and paralysis. huveta.hu In mycobacteria, a different target has been identified for selamectin: the enzyme DprE1, which is involved in cell wall synthesis. researchgate.net

For anti-inflammatory activities demonstrated by related compounds, the molecular targets include enzymes and transcription factors central to the inflammatory cascade. These include COX-1 and COX-2, NADPH oxidase, and transcription factors like NF-κB. nih.govfrontiersin.org The antiviral analogs of dynasore directly target the catalytic sites of viral enzymes like HIV-1 RNase H and the ExoN domain of SARS-CoV-2 nsp14. nih.govunica.it Molecular docking simulations have placed these inhibitor compounds within the catalytic pocket of the nsp14 ExoN domain. nih.govunica.it

Investigation of Biochemical Pathways Affected by this compound and its Analogs

The interaction of this compound and its analogs with their molecular targets triggers a cascade of events that alter various biochemical pathways.

Antimicrobial Pathways: The inhibition of peptide deformylase by bacvalactones disrupts bacterial protein synthesis. nih.gov The targeting of DprE1 by selamectin interferes with the arabinogalactan synthesis pathway, a critical process for building the mycobacterial cell wall. researchgate.net More broadly, the disruption of the cell membrane integrity by lipophilic macrocycles affects numerous pathways simultaneously by causing a loss of ion gradients, leakage of metabolites, and dissipation of the proton motive force essential for energy production. plos.orgmdpi.com

Viral Replication Pathways: Inhibition of viral enzymes like HIV-1 RNase H and SARS-CoV-2 nsp14 ExoN by specific analogs directly stalls the viral replication cycle. nih.govunica.it RNase H is required to degrade the RNA strand of RNA:DNA hybrids during reverse transcription, a crucial step for retroviruses like HIV. brieflands.com The ExoN activity of SARS-CoV-2 is a proofreading mechanism that ensures the fidelity of RNA replication; its inhibition leads to an accumulation of mutations and halts effective viral propagation. nih.govunica.it

Derivatives, Analogs, and Bioisosteres of 1,7 Dioxacycloheptadecan 8 One

Design and Synthesis of Novel Macrocyclic Scaffolds

The design of novel macrocyclic scaffolds based on 1,7-Dioxacycloheptadecan-8-one often involves altering the ring size, introducing substituents, or replacing atoms within the ring to modulate olfactory properties. google.compublisherspanel.com A key challenge in this field is the development of economically viable and efficient synthetic routes to these large-ring structures.

A notable synthetic advancement is a one-pot reaction that combines decarboxylation and cyclization to directly convert aliphatic hydroxymalonic esters into 14- to 17-membered macrolides. google.com This method provides an economical pathway to access derivatives of this compound. The synthesis begins with a Williamson ether synthesis reaction between an aliphatic dihalide and a diol in the presence of a strong base like sodium hydride. google.com This is followed by further reactions leading to a hydroxymalonic ester, which then undergoes the key cyclization step. google.com

Broader synthetic strategies for macrocycles are also employed, including intramolecular metathesis reactions mediated by catalysts like the Grubbs catalyst, which has been used to create new macrocyclic musks with 1,6-dioxa structures. researchgate.net These varied synthetic approaches allow chemists to create a diverse library of macrocyclic scaffolds for olfactory evaluation. rsc.org

Impact of Structural Modifications on Chemical and Biological Profiles

Structural modifications to the this compound scaffold have a profound impact on its olfactory profile, which is its primary biological characteristic in the context of perfumery. google.comrsc.org Even minor changes, such as the introduction of alkyl groups or double bonds, can significantly alter the perceived scent. rsc.org

Research into 4-methyl substituted 1,7-dioxacycloalkan-8-ones has shown that such modifications can create a range of interesting new olfactory effects. google.com The odor character can be systematically tuned by the ring size and substitution pattern. For instance, derivatives can range from weakly musk-like with anise-like and herby notes to possessing strong, animalic musk characteristics. google.com

The table below summarizes the olfactory properties of several methyl-substituted derivatives of 1,7-dioxacycloalkan-8-ones, demonstrating the impact of structural changes.

| Compound Name | Ring Size | Substitution | Olfactory Profile |

| 12-Methyl-9-oxa-14-tetradecanolide | 14 | 4-methyl | Weakly musk-like, anise, herby |

| 13-Methyl-10-oxa-15-pentadecanolide | 15 | 4-methyl | Saffron, myrrh-like |

| 14-Methyl-11-oxa-16-hexadecanolide | 16 | 4-methyl | Strong musk, animalic |

Data sourced from patent literature describing novel 1,7-dioxacycloalkan-8-one compounds. google.com

Beyond odor, these modifications can also influence the compound's physical properties and environmental fate. Macrocyclic musks like this compound are generally considered to have a more favorable environmental profile compared to older classes of synthetic musks, such as nitromusks and polycyclic musks, due to better biodegradability. ospar.orgrsc.org

Comparative Studies with Related Macrocyclic Lactones (e.g., 1,6-Dioxacycloheptadecan-7-one)

This compound is one of several isomeric dioxalactones used in the fragrance industry. A close relative is its isomer, 1,6-Dioxacycloheptadecan-7-one (also known as 12-Oxa-16-hexadecanolide or Cervolide). europa.eu While both are 17-membered rings with the same molecular formula (C15H28O3), the different placement of the second oxygen atom within the macrocycle leads to distinct, albeit related, properties. europa.eunih.gov

Both compounds are valued for their musk-like scents and are used in a variety of consumer products, from fine perfumes to laundry detergents. publisherspanel.comgoogle.com However, subtle differences in their odor profiles and physical properties exist. The odor of 1,6-Dioxacycloheptadecan-7-one has been described as being comparable to, but less intense than, 15-pentadecanolide, another common macrocyclic musk. publisherspanel.com In contrast, derivatives of the 1,7-dioxa scaffold can produce very strong and animalic musk notes. google.com

The following table presents a comparison of the known properties of these two isomers.

| Property | This compound | 1,6-Dioxacycloheptadecan-7-one |

| Synonyms | Musk R-1, 11-Oxahexadecanolide | Cervolide, 12-Oxahexadecanolide |

| CAS Number | 3391-83-1 | 6707-60-4 |

| Molecular Formula | C15H28O3 | C15H28O3 |

| Molecular Weight | 256.38 g/mol | 256.38 g/mol |

| Odor Profile | Musk-like, with potential for strong, animalic notes in derivatives. google.com | Musk-like, less intense than 15-pentadecanolide. publisherspanel.com |

| Primary Use | Fragrance Ingredient nih.gov | Fragrance Ingredient europa.eu |

This table compiles data from various chemical databases and scientific publications. google.compublisherspanel.comeuropa.eunih.gov

These comparative insights are crucial for perfumers in selecting the precise macrocyclic lactone to achieve a desired nuance in a fragrance composition.

Development as Precursors for Complex Chemical Entities (e.g., Avermectins)

While this compound is a macrocyclic lactone, it is not utilized as a precursor for the synthesis of complex natural products like the Avermectins. The Avermectins are a group of potent anthelmintic and insecticidal 16-membered macrocyclic lactone derivatives. wikipedia.orgmdpi.com Their structural complexity, which includes a spiroketal group, a benzofuran (B130515) ring, and disaccharide functionalities, arises from a completely different synthetic origin. researchgate.net

Avermectins are natural products generated through fermentation by the soil actinomycete Streptomyces avermitilis. wikipedia.orgresearchgate.net Their biosynthesis does not involve the modification of a pre-existing large lactone ring. Instead, the macrocyclic core is assembled from simple building blocks by large, multi-functional enzymes known as polyketide synthases (PKS). wikipedia.org The PKS enzymes sequentially add small carboxylic acid units, such as acetate (B1210297) and propionate, to build the complex polyketide chain, which is then cyclized and further modified (e.g., by glycosylation) to yield the final Avermectin structures. wikipedia.orgmdpi.com

Therefore, the development pathway for Avermectins is rooted in microbiology and biosynthetic engineering of the S. avermitilis organism, rather than the chemical modification of synthetic macrocycles like this compound. veteriankey.comresearchgate.net

Natural Occurrence and Isolation Methodologies of Macrocyclic Lactones

Identification of Natural Sources and Biosynthetic Pathways

The specific compound 1,7-Dioxacycloheptadecan-8-one , also known by trade names such as Musk R-1, is a synthetic fragrance ingredient. theoremchem.compkperfumes.comnih.gov It is not found occurring naturally. solubilityofthings.com However, it is designed to mimic the valuable musk scent of naturally occurring macrocyclic lactones, which have been sourced from both the plant and animal kingdoms for centuries.

Historically, the most prized natural musks were obtained from animal glands. The musk deer (Moschus moschiferus) produces a secretion in its preputial gland containing the macrocyclic ketone muscone (B1676871), which has been a highly sought-after component in perfumery. matinmartin.co.ukscentspiracy.com Other animal sources include the civet cat (Viverra civetta), which produces civetone, and the muskrat (Ondatra zibethicus). google.com The harvesting of these substances often involved hunting the animals, leading to significant ethical concerns and conservation issues, which has driven the shift towards synthetic alternatives. matinmartin.co.uk

In the botanical realm, macrocyclic lactones are found in the essential oils of certain plants. Ambrettolide, a macrocyclic lactone with a powerful musky odor, is a key component of ambrette seed oil, derived from Abelmoschus moschatus (musk mallow). scentspiracy.comgoogle.com Angelica root oil, from Angelica archangelica, also contains a variety of macrocyclic lactones, including pentadecanolide. google.com

The biosynthetic pathways for these natural macrocyclic lactones are complex. In microorganisms like Streptomyces, these compounds are often products of polyketide synthesis pathways. In plants, the pathways can involve the cyclization of long-chain hydroxy fatty acids. The specific enzymatic processes that lead to the large ring structures are a subject of ongoing scientific research.

Advanced Extraction Techniques for Macrocyclic Natural Products

The isolation of macrocyclic lactones from their natural sources requires sophisticated extraction methods to separate these often low-concentration compounds from a complex biological matrix. As these compounds are typically volatile or semi-volatile, techniques common to essential oil and fragrance extraction are employed.

Initial extraction from plant or animal material is often achieved through methods like solvent extraction or distillation . google.comloudy-plus.com In solvent extraction, a solvent is chosen based on the polarity of the target lactones to dissolve them out of the raw material. google.comSteam distillation is another traditional method, particularly for plant materials, where steam is passed through the material, carrying the volatile compounds with it, which are then condensed and collected. loudy-plus.com

More advanced and efficient techniques have been developed to improve yield and purity while reducing solvent use and extraction time.

| Extraction Technique | Principle | Application to Macrocyclic Lactones |

| Liquid-Liquid Extraction (LLE) | Partitions compounds between two immiscible liquid phases based on their relative solubilities. | Frequently used to extract lactones from initial solvent extracts or aqueous mixtures. freshmusc.com A subsequent low-temperature purification (LTP) step can be used, where the extract is frozen to precipitate out interfering lipids. freshmusc.com |

| Solid-Phase Extraction (SPE) | A form of chromatography where compounds in a liquid phase are separated as they interact with a solid stationary phase. | Used for sample clean-up and concentration of lactones from complex matrices like milk, liver, or environmental samples. C18 is a common stationary phase for this purpose. perfumersupplyhouse.com |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid, typically CO2, as the extraction solvent. | Offers a "green" alternative with high selectivity, as the solvent power can be tuned by changing pressure and temperature. It is effective for extracting thermally sensitive compounds like lactones. |

| QuEChERS | An acronym for Quick, Easy, Cheap, Effective, Rugged, and Safe, this method involves an acetonitrile (B52724) extraction followed by a cleanup step using dispersive solid-phase extraction (d-SPE). | Increasingly applied for the analysis of macrocyclic lactone residues in food and environmental samples due to its speed and efficiency. |

Purification and Fractionation Strategies for Complex Mixtures

Following initial extraction, the resulting mixture is typically complex, containing numerous compounds besides the desired macrocyclic lactones. Therefore, further purification and fractionation steps are essential.

Chromatography is the cornerstone of purification for these compounds. Column chromatography is a fundamental technique used for large-scale separation, where the extract is passed through a column packed with a stationary phase like silica (B1680970) gel, and different compounds elute at different rates based on their polarity. loudy-plus.com

For analytical purposes and high-purity isolation, more advanced chromatographic methods are employed.

| Purification/Fractionation Technique | Principle | Application to Macrocyclic Lactones |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure version of column chromatography that provides much higher resolution and speed. | Widely used for the analysis and purification of lactones. freshmusc.com It is often coupled with fluorescence (FL) or mass spectrometry (MS) detectors for sensitive detection. |

| Gas Chromatography (GC) | Separates volatile compounds in a gaseous mobile phase as they pass through a column. | Ideal for the analysis of volatile macrocyclic lactones found in essential oils and perfumes. googleapis.com Coupling with a mass spectrometer (GC-MS) allows for definitive identification of the separated compounds. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the powerful separation of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. | Considered a confirmatory method for the detection and quantification of trace levels of macrocyclic lactone residues in complex matrices like food products. perfumersupplyhouse.com |

| Crystallization | A process where a solid forms from a solution, melt, or more rarely, deposited directly from a gas. | Can be used to purify synthetic lactones or those isolated in high concentration, by dissolving the impure compound in a suitable solvent and allowing the pure crystals to form upon cooling or evaporation. google.com |

In some cases, chemical purification methods may also be used. For instance, impure musk, whether natural or synthetic, can be treated with agents like Raney nickel to deodorize and decolorize the material by removing sulfur compounds and unsaturated aldehydes. google.com

Applications in Material Science and Formulation Chemistry

Role in Advanced Fragrance Delivery Systems (e.g., Microencapsulation and Sustained Release)

1,7-Dioxacycloheptadecan-8-one, a macrocyclic musk, is a valuable ingredient in the fragrance industry, not only for its scent profile but also for its utility in advanced delivery systems. thegoodscentscompany.comnih.gov These systems are engineered to control the release of fragrances over an extended period, enhancing the longevity of the scent in various consumer products. The primary technologies employed for this purpose are microencapsulation and other sustained release mechanisms. googleapis.comgoogleapis.com

Microencapsulation is a process where tiny particles of a fragrance, the core material, are enclosed within a protective shell. core.ac.uk This shell, often made of natural or synthetic polymers, shields the aromatic compound from environmental factors and premature evaporation. core.ac.ukresearchgate.net The release of the fragrance can be triggered by various mechanisms, such as pressure, friction (like the rubbing of fabric), or the gradual diffusion through the capsule wall. core.ac.ukrjptonline.org This technique transforms the liquid fragrance into a stable, free-flowing powder, which facilitates its incorporation into a wide range of product formats. researchgate.netrjptonline.org

The benefits of using such delivery systems for fragrances like this compound are significant. They provide for the sustained or prolonged release of the scent, which is a highly desirable attribute in products like fabric softeners, laundry detergents, and personal care items. rjptonline.orgnih.govlookchem.com By controlling the release, the olfactory impact is maintained for a much longer duration than if the fragrance were freely added to the formulation. nih.gov Encapsulation can extend the shelf-life of volatile components and protect them from degradation. rjptonline.orgnih.gov Patents and industry literature confirm the inclusion of compounds like this compound in various perfume delivery systems, including capsules and microcapsules, designed for continuous release. googleapis.comgoogleapis.com

Table 1: Research Findings on Fragrance Delivery Systems

| Technology | Principle | Advantages for Fragrances | Relevant Compounds/Systems |

|---|

| Microencapsulation | Encapsulating active ingredients (core) within a protective shell or coating. core.ac.ukresearchgate.net | - Sustained/prolonged release. rjptonline.orgnih.gov

Chemical Interactions within Complex Formulations

The presence of two oxygen atoms within its large ring structure enhances its ability to engage in chemical reactions and intermolecular interactions. solubilityofthings.com Its solubility characteristics are important; it is expected to have better solubility in polar solvents compared to nonpolar ones due to the ether linkages and the potential for hydrogen bonding. solubilityofthings.com This property is crucial for its incorporation into various product bases, which can range from aqueous solutions to emulsions and anhydrous systems.

In fragrance compositions, this compound is known to have an exalting effect when combined with other macrocyclic musks, contributing to a more complex and sophisticated scent profile. thegoodscentscompany.com Formulators must consider the chemical compatibility of all ingredients to prevent undesirable reactions that could alter the scent or compromise product integrity. For instance, the ester group in the molecule could be susceptible to hydrolysis under highly acidic or alkaline conditions, a factor that must be managed in product formulation. Furthermore, the compound may be included in formulations designed to neutralize malodors through chemical reaction or sensory masking. googleapis.com The stability and interaction of the fragrance molecule within its delivery system, such as a microcapsule, and with the other adjunct materials in a final product (e.g., surfactants, enzymes, builders in a detergent) are critical for delivering the desired benefit. google.com

Table 2: Interactions of this compound in Formulations

| Interaction Type | Functional Groups Involved | Significance in Formulation |

|---|---|---|

| Solubility | Ether (-O-), Ester (-COO-) | Influences miscibility and stability in polar vs. nonpolar product bases. solubilityofthings.com |

| Intermolecular Forces | Dipole-dipole, Van der Waals, Potential for Hydrogen Bonding | Affects scent perception, volatility, and interaction with other fragrance notes. thegoodscentscompany.comsolubilityofthings.com |

| Chemical Reactivity | Ester linkage | Potential for hydrolysis in extreme pH environments, impacting stability. |

| Compatibility | Entire molecule | Must be compatible with surfactants, polymers, and other active ingredients in the final product. google.com |

Potential as Building Blocks for Specialty Chemicals and Materials

The unique structure of this compound makes it an interesting candidate as a monomer or "building block" for the synthesis of specialty chemicals and novel polymeric materials. solubilityofthings.comcymitquimica.com Building blocks are molecules with multiple functional groups that can be converted into new families of useful molecules and polymers. nrel.gov

The compound is a lactone, which is a cyclic ester. Lactones are a well-established class of monomers for ring-opening polymerization (ROP), a process that can yield polyesters with controlled structures and properties. rsc.org The presence of both an ester and an ether linkage within the 17-membered ring offers unique possibilities for polymer design. solubilityofthings.com Ring-opening polymerization of this compound could lead to polyesters with regularly spaced ether linkages in the polymer backbone. These ether groups could enhance flexibility, hydrophilicity, and biodegradability compared to polyesters derived from simpler lactones.

This synthetic versatility allows for its potential use as a precursor in organic chemistry to develop a variety of related compounds and materials. solubilityofthings.com While its primary current application is in fragrances, its structural features are valued by researchers for their potential to be transformed into new substances. nih.govsolubilityofthings.com The development of advanced catalytic systems continues to expand the possibilities for creating complex, sequence-controlled, and even hyperbranched polymers from monomer mixtures, a field where functionalized macrocycles like this compound could find future applications. nih.govnih.gov The synthesis of polymers and specialty chemicals from such building blocks is a key area of research in material science, aiming to create materials with tailored properties for specific, high-value applications. pp-evonik.comosti.gov

Table 3: Potential Polymer Synthesis from Lactone Building Blocks

| Polymerization Method | Monomer Type | Resulting Polymer Type | Potential Properties |

|---|---|---|---|

| Ring-Opening Polymerization (ROP) | Lactones (e.g., this compound) | Polyesters | Biodegradability, controlled molecular weight, specific functionalities in the backbone. rsc.org |

| Copolymerization | Lactones with other monomers (e.g., other lactones, epoxides) | Copolymers (e.g., block copolymers) | Tailored thermal and mechanical properties, creation of complex polymer architectures. nih.gov |

Future Research Directions and Emerging Paradigms for 1,7 Dioxacycloheptadecan 8 One Research

Integration of Artificial Intelligence and Machine Learning in Macrocycle Discovery

The exploration of the vast chemical space of macrocycles is being revolutionized by computational tools, particularly artificial intelligence (AI) and machine learning (ML). mdpi.comdergipark.org.tr For a compound like 1,7-Dioxacycloheptadecan-8-one, these technologies represent a paradigm shift from traditional discovery methods to a new era of in silico design and prediction.

Furthermore, ML models are becoming increasingly adept at predicting specific chemosensory properties. Rough set-based machine learning (RSML) and graph neural networks (GNNs) have been developed to establish structure-odor relationships, predicting the fragrance characteristics of molecules before they are synthesized. mdpi.comresearchgate.netacs.org This approach could be used to digitally screen virtual libraries of this compound derivatives to identify candidates with more potent, stable, or unique musk profiles. fraunhofer.de By integrating these predictive models into a Computer-Aided Molecular Design (CAMD) framework, researchers can systematically design and screen for novel fragrance molecules, reducing the time and expense associated with traditional trial-and-error synthesis and sensory evaluation. mdpi.comacs.org This computational pipeline allows for failures to be shifted to earlier, less expensive in silico stages, thereby improving the success rate of developing new, high-performance fragrance ingredients. tandfonline.comnih.gov

Sustainable Synthesis and Green Chemistry Principles

The production of macrocyclic musks has often involved complex, multi-step syntheses that may not align with modern principles of green chemistry. publisherspanel.com Future research on this compound will increasingly focus on developing sustainable and eco-friendly synthetic routes. This involves maximizing atom economy, utilizing renewable resources, and minimizing hazardous waste. epa.gov

A key direction is the use of renewable feedstocks. Research has demonstrated the synthesis of various macrocyclic lactones from vegetable oils, such as olive oil. nih.govacs.orgacs.org This biomass valorization approach could be adapted to produce precursors for this compound, replacing petrochemical-based starting materials.

Enzymatic catalysis, or biocatalysis, offers another powerful green chemistry tool. Enzymes like lipases and oxidoreductases can perform highly selective transformations in aqueous media at ambient temperatures, reducing energy consumption and the need for protecting groups. publisherspanel.comresearchgate.netacs.org For example, lipases have been used for the synthesis of other macrolactone musks like hexadecanolide, and cytochrome P450 hydroxylase has been employed in the biosynthesis of exaltolide. publisherspanel.com Future studies could explore the use of engineered enzymes for the efficient cyclization or functionalization steps in the synthesis of this compound.

Atom-economical reactions such as ring-closing metathesis (RCM) are also a focal point. RCM has become a powerful strategy for constructing macrocyclic frameworks and is considered a more efficient alternative to classical methods like Dieckmann condensation, which may require high dilution to prevent polymerization. mdpi.comthieme-connect.comkose-cosmetology.or.jp Applying advanced RCM catalysts to precursors derived from renewable sources could lead to a highly efficient and sustainable manufacturing process for this compound and its derivatives. mdpi.com

Table of Potential Green Chemistry Approaches for Synthesis

| Green Approach | Principle | Potential Application to this compound | Source |

| Renewable Feedstocks | Use of biomass instead of fossil fuels. | Synthesis of precursors from vegetable oils or fatty acids. | nih.govacs.org |

| Biocatalysis | Use of enzymes (e.g., lipases) for high selectivity. | Enzymatic cyclization or esterification, avoiding protecting groups and harsh reagents. | publisherspanel.comresearchgate.netacs.org |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. | Employing catalytic methods like Ring-Closing Metathesis (RCM) for cyclization. | mdpi.comthieme-connect.com |

| Safer Solvents | Reducing or replacing hazardous organic solvents. | Performing reactions in water or greener solvents where possible, often enabled by biocatalysis. | epa.govacs.org |

Exploration of Novel Bioactive Properties and Targets

While this compound is known as a fragrance ingredient, its potential as a bioactive molecule remains largely unexplored. Macrocyclic scaffolds are prevalent in a vast number of natural products and pharmaceuticals, exhibiting a wide array of biological activities. nih.govekb.eg Future research should therefore investigate the potential of this compound and its computationally designed analogs to interact with biological targets.

Many natural and synthetic macrocyclic lactones have demonstrated potent bioactivities, including anticancer, antimicrobial, anti-inflammatory, and antiparasitic effects. thieme-connect.comekb.egmdpi.com For example, certain resorcylic acid lactones act as kinase or Hsp90 inhibitors, while other novel macrocyclic lactones isolated from microorganisms have shown significant acaricidal and nematocidal activity. mdpi.comacs.org

A promising research avenue would be to perform high-throughput screening of this compound against a diverse panel of biological targets. This could uncover unexpected activities, opening up its potential application in agrochemicals or even human therapeutics. Furthermore, by using the AI and ML tools discussed previously, new derivatives could be designed not for their odor, but for their predicted affinity to specific protein targets, such as those implicated in cancer or infectious diseases. mdpi.comnih.gov This would represent a significant expansion of the utility of this chemical scaffold, moving it from the realm of perfumery into medicinal and agricultural chemistry.

Advanced Analytical Techniques for Trace Analysis and Metabolomics

As the applications and understanding of this compound expand, so too will the need for advanced analytical methods for its detection and quantification. Future research will focus on developing highly sensitive techniques for trace analysis and applying metabolomics to understand its biological interactions and fate.

For trace analysis in complex matrices such as environmental samples or biological tissues, methods combining chromatography with tandem mass spectrometry (MS/MS) are essential. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) offer superior sensitivity and selectivity for quantifying macrocyclic lactones and synthetic musks at very low concentrations (ng/L or ng/g levels). researchgate.netxn--untersuchungsmter-bw-nzb.dejst.go.jpresearchgate.netmdpi.comrsc.org The development of validated LC-MS/MS or GC-MS/MS methods for this compound will be crucial for environmental monitoring and pharmacokinetic studies. Sample preparation techniques such as Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction or solid-phase microextraction (SPME) can be optimized to ensure high recovery and accuracy. rsc.orgresearchgate.netnih.gov

Metabolomics, the comprehensive study of small molecules in a biological system, provides a powerful tool to investigate the impact or formation of fragrance compounds. mdpi.comresearchgate.netmdpi.com Non-targeted metabolomics using high-resolution mass spectrometry (HRMS) could be used to identify potential metabolites of this compound in biological systems, shedding light on its metabolic pathways. researchgate.net Conversely, metabolomics can be used to study organisms that naturally produce fragrant compounds to understand their biosynthetic pathways, which could inspire novel, bio-based routes to this and other valuable molecules. mdpi.comnih.gov

Table of Emerging Analytical Techniques and Applications

| Technique | Application | Relevance to this compound | Source |

| LC-MS/MS | Trace quantification of non-volatile or thermally labile compounds. | Detection in biological fluids (plasma) or environmental samples; pharmacokinetic studies. | researchgate.netxn--untersuchungsmter-bw-nzb.demdpi.com |

| GC-MS/MS | Trace quantification of volatile or semi-volatile compounds. | High-sensitivity detection in personal care products, water, or tissue samples. | researchgate.netmdpi.comrsc.org |

| QuEChERS | Sample preparation (extraction and cleanup). | Rapid and effective extraction from complex matrices like food or environmental solids. | researchgate.netnih.gov |

| Metabolomics (GC-MS/LC-HRMS) | Non-targeted analysis of all small molecules in a biological sample. | Identifying metabolites of the compound; understanding its biological impact or biosynthetic pathways in fragrance-producing organisms. | mdpi.comresearchgate.netmdpi.com |

Q & A

Q. How can machine learning optimize reaction conditions for this compound derivatives?

- Methodological Answer : Train models on historical reaction data (yield, solvent, catalyst) using algorithms like random forests or neural networks. Validate predictions via high-throughput experimentation (HTE). Prioritize interpretable models (e.g., SHAP values) to identify critical variables (e.g., solvent polarity index) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.